molecular formula C20H22N2O7S B2980736 dimethyl 2-(2,3-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 886942-13-8

dimethyl 2-(2,3-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2980736
M. Wt: 434.46
InChI Key: JMBXHCMBNVZJRZ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine and thiophene, which are both aromatic heterocyclic compounds. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the aromatic nature of the pyridine and thiophene rings. The presence of the carboxylate groups could potentially allow for hydrogen bonding interactions .


Chemical Reactions Analysis

Pyridine and thiophene derivatives are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the carboxylate groups could potentially make this compound a good nucleophile or base .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the aromatic rings and the carboxylate groups. For example, it might have a relatively high boiling point due to the potential for hydrogen bonding .

Scientific Research Applications

Catalyst Development and Reaction Mechanisms

One area of application involves the use of related compounds as catalysts in organic synthesis. For instance, the study of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation reactions showcases the potential utility of pyridine derivatives in facilitating chemical transformations under base-free conditions, providing insights into reaction mechanisms and catalyst regeneration processes (Liu et al., 2014).

Antioxidant Properties and Synthetic Strategies

Research on the synthesis and reactivity of pyridinol derivatives reveals their significant antioxidant properties, highlighting the importance of synthetic strategies that enable the construction of complex molecules with potential therapeutic applications (Wijtmans et al., 2004).

Antitumor Activity

The synthesis of related pyrido[2,3-d]pyrimidine compounds has been explored for their antitumor activities, demonstrating the relevance of such chemical structures in the development of new cancer therapies. The process described for creating potent inhibitors of mammalian dihydrofolate reductase underscores the therapeutic potential of these compounds (Grivsky et al., 1980).

Chemoselectivity in Methylating Agents

Another application is the chemoselectivity observed in the methylation of functionalized anilines using dimethyl carbonate, showcasing the selective formation of N-methylanilines. This research contributes to the understanding of selective methylation processes, which are critical in organic synthesis and pharmaceutical development (Selva et al., 2003).

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of many pyridine and thiophene derivatives, it could be of interest in medicinal chemistry .

properties

IUPAC Name

dimethyl 2-[(2,3-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O7S/c1-26-13-7-5-6-12(16(13)27-2)17(23)21-18-15(19(24)28-3)11-8-9-22(20(25)29-4)10-14(11)30-18/h5-7H,8-10H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBXHCMBNVZJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 2-(2,3-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

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